2-(6-Nitro-3-indolyl)-2-oxoacetic Acid
Description
2-(6-Nitro-3-indolyl)-2-oxoacetic acid is a nitro-substituted indole derivative characterized by a 6-nitro group on the indole ring and an oxoacetic acid functional group at the 3-position. The compound’s structure (molecular formula: C₁₀H₆N₂O₅) combines the aromatic indole system with electron-withdrawing nitro and carbonyl groups, conferring unique reactivity and physicochemical properties. It serves as a precursor in synthesizing esters (e.g., methyl or ethyl derivatives) and other functionalized indole derivatives, which are valuable in pharmaceutical and materials research .
Properties
Molecular Formula |
C10H6N2O5 |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-(6-nitro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6N2O5/c13-9(10(14)15)7-4-11-8-3-5(12(16)17)1-2-6(7)8/h1-4,11H,(H,14,15) |
InChI Key |
QYOFKUAUGXLRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid typically involves the nitration of an indole derivative followed by the introduction of an oxoacetic acid moiety. One common method includes the nitration of 3-indole acetic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation to form the desired 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid.
Industrial Production Methods
In an industrial setting, the production of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitro-3-indolyl)-2-oxoacetic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-(6-Amino-3-indolyl)-2-oxoacetic Acid.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(6-Nitro-3-indolyl)-2-oxoacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The indole ring structure allows for interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues on the Indole Ring
Substituents on the indole ring significantly influence electronic properties, solubility, and biological activity. Key analogues include:
Key Findings :
Ester Derivatives
Esterification of the oxoacetic acid group modifies solubility and stability:
Key Findings :
Aromatic System Variations
Replacing the indole ring with other aromatic systems diversifies applications:
Key Findings :
- Fluorine Substitution : Fluorophenyl analogues demonstrate enhanced membrane permeability in drug design .
Biological Activity
Chemical Structure and Properties
Chemical Structure : The compound features a nitro group at the 6-position of the indole ring, which is known to influence its biological properties. The oxoacetic acid moiety contributes to its reactivity and interaction with biological targets.
Table 1: Basic Properties of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 196.17 g/mol |
| CAS Number | [not provided] |
Anticancer Activity
Several studies have demonstrated the anticancer potential of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid. It has been shown to inhibit tumor growth in various cancer models, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In a study involving human head and neck cancer xenografts, the compound exhibited significant tumor growth inhibition, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also displayed antimicrobial activity against a range of bacterial strains. Its effectiveness varies depending on the specific strain and concentration used.
- Research Findings : Compounds derived from indole structures, including 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid, have shown moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 75 µg/mL to 150 µg/mL .
The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways:
- Inhibition of Protein Kinases : The nitro group enhances the compound's ability to act as a kinase inhibitor, which is crucial in cancer signaling pathways.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Synthesis Methods
The synthesis of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid typically involves multi-step organic reactions, including:
- Condensation Reactions : The initial step often involves the condensation of indole derivatives with oxoacetic acid.
- Functionalization : Subsequent reactions may introduce the nitro group at the appropriate position on the indole ring through electrophilic substitution.
Table 2: Summary of Synthesis Steps
| Step | Reaction Type | Key Reactants |
|---|---|---|
| 1 | Condensation | Indole + Oxoacetic Acid |
| 2 | Electrophilic Substitution | Nitro Group Introduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
